N-(pyrrolidin-3-yl)pyridazin-3-amine
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Overview
Description
N-(pyrrolidin-3-yl)pyridazin-3-amine: is a compound that features a pyrrolidine ring attached to a pyridazine ring via an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-3-yl)pyridazin-3-amine typically involves the reaction of pyridazine derivatives with pyrrolidine. One common method includes the use of pyridazine-3-amine as a starting material, which is then reacted with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-3-yl)pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyrrolidin-3-yl)pyridazin-3-one, while substitution reactions can produce various N-substituted pyridazin-3-amines .
Scientific Research Applications
N-(pyrrolidin-3-yl)pyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(pyrrolidin-3-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Pyridazine: A six-membered ring containing two nitrogen atoms, used as a precursor in the synthesis of more complex compounds.
Pyridazinone: A derivative of pyridazine with a keto group, known for its biological activities.
Uniqueness
N-(pyrrolidin-3-yl)pyridazin-3-amine is unique due to the combination of the pyrrolidine and pyridazine rings, which can confer distinct chemical and biological properties. This combination allows for enhanced binding interactions and potential therapeutic applications that are not observed with the individual rings alone .
Properties
Molecular Formula |
C8H12N4 |
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Molecular Weight |
164.21 g/mol |
IUPAC Name |
N-pyrrolidin-3-ylpyridazin-3-amine |
InChI |
InChI=1S/C8H12N4/c1-2-8(12-10-4-1)11-7-3-5-9-6-7/h1-2,4,7,9H,3,5-6H2,(H,11,12) |
InChI Key |
QKFGSWLKXQZSRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=NN=CC=C2 |
Origin of Product |
United States |
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